

An In-depth Technical Guide to 2-Mercaptophenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Mercaptophenol*

Cat. No.: *B073258*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptophenol, also known as 2-hydroxythiophenol, is an organosulfur compound with the chemical formula C_6H_6OS . It consists of a benzene ring substituted with hydroxyl (-OH) and thiol (-SH) groups at the ortho positions. This bifunctional nature makes it a versatile intermediate in organic synthesis and a valuable building block in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to act as a ligand for metal ions has also led to its use in coordination chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **2-Mercaptophenol**, with a focus on data relevant to research and development.

Structure and Identification

2-Mercaptophenol is an aromatic compound characterized by the presence of both a hydroxyl and a thiol group on the same benzene ring.

Identifier	Value
IUPAC Name	2-Sulfanylphenol
Synonyms	2-Hydroxythiophenol, o-Mercaptophenol
CAS Number	1121-24-0
Molecular Formula	C ₆ H ₆ OS
Molecular Weight	126.18 g/mol
InChI	InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
InChIKey	VMKYTRPNOVFCGZ-UHFFFAOYSA-N
SMILES	C1=CC=C(C(=C1)O)S

Physicochemical Properties

2-Mercaptophenol is a colorless to pale yellow liquid or solid with a characteristic unpleasant odor. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid or solid	[1]
Odor	Strong, unpleasant	[1]
Melting Point	16 °C	
Boiling Point	226-228 °C	
Density	1.255 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.606	
Flash Point	110 °C	
pKa	6.8 (thiol), 10.0 (phenol)	
Solubility	Soluble in organic solvents; slightly soluble in water.	[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **2-Mercaptophenol**.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.10	m	2H	Ar-H
6.95 - 6.75	m	2H	Ar-H
5.4 (broad s)	s	1H	Ar-OH
3.5 (broad s)	s	1H	Ar-SH

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
155.0	C-OH
136.5	Ar-C
131.0	Ar-C
128.5	C-SH
121.0	Ar-C
115.5	Ar-C

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
3450 (broad)	O-H stretch
2550	S-H stretch
3050	Aromatic C-H stretch
1580, 1480, 1450	Aromatic C=C stretch
1250	C-O stretch
750	C-S stretch

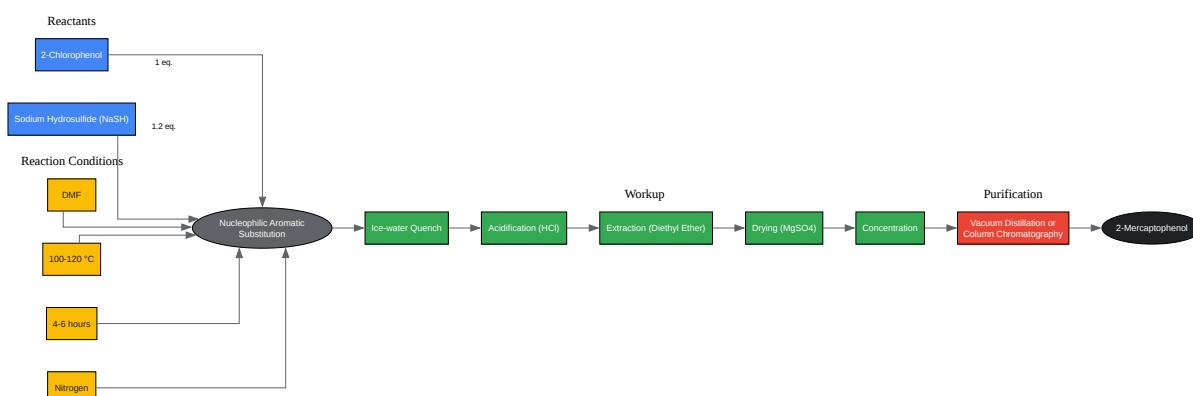
Mass Spectrometry (MS)

m/z	Interpretation
126	$[\text{M}]^+$ (Molecular ion)
98	$[\text{M} - \text{CO}]^+$
93	$[\text{M} - \text{SH}]^+$
65	$[\text{C}_5\text{H}_5]^+$

Synthesis

A common and effective method for the synthesis of **2-Mercaptophenol** is the nucleophilic aromatic substitution of 2-chlorophenol with a sulfur source, such as sodium hydrosulfide.

Experimental Protocol: Synthesis from 2-Chlorophenol


Materials:

- 2-Chlorophenol
- Sodium hydrosulfide (NaSH)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate
- Nitrogen gas

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1 equivalent) in DMF under a nitrogen atmosphere.
- Add sodium hydrosulfide (1.2 equivalents) portion-wise to the stirred solution.
- Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
- Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Mercaptophenol** by vacuum distillation or column chromatography on silica gel.

[Click to download full resolution via product page](#)

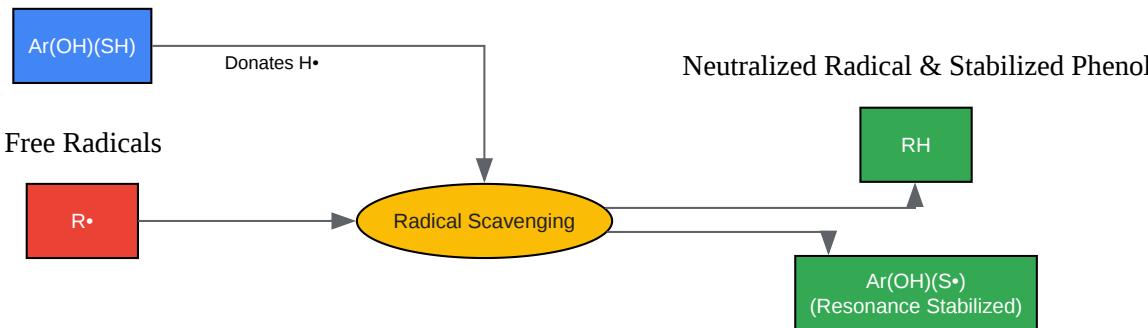
*Synthesis workflow for **2-Mercaptophenol** from 2-chlorophenol.*

Applications

The unique structure of **2-Mercaptophenol** lends itself to a variety of applications in different fields of chemistry and drug development.

Intermediate in Pharmaceutical Synthesis

2-Mercaptophenol serves as a crucial starting material for the synthesis of various pharmaceutical compounds, particularly those containing benzothiazole and related heterocyclic scaffolds.^[2] These structures are present in a range of biologically active molecules with anti-inflammatory, and other therapeutic properties.


Ligand in Coordination Chemistry

The presence of both a soft sulfur donor and a hard oxygen donor allows **2-Mercaptophenol** to act as a versatile chelating ligand for a wide range of metal ions. The resulting metal complexes have been investigated for their catalytic activity and potential applications in materials science.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to scavenge free radicals. The presence of the thiol group in **2-Mercaptophenol** can enhance this activity through synergistic effects.^[3] The antioxidant properties of phenolic thiols are an area of active research, with potential applications in preventing oxidative damage in biological systems and industrial processes.

2-Mercaptophenol

[Click to download full resolution via product page](#)*Simplified antioxidant mechanism of 2-Mercaptophenol.*

Safety and Handling

2-Mercaptophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard	GHS Classification	Precautionary Statements
Acute Toxicity, Oral	Category 3	P264, P270, P301+P310, P321, P330, P405, P501
Skin Corrosion/Irritation	Category 1B	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501
Serious Eye Damage/Irritation	Category 1	P280, P305+P351+P338, P310

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Signaling Pathways

Currently, there is limited direct evidence in the public domain linking **2-Mercaptophenol** to specific signaling pathways. Its primary role in a biological context is often as a precursor or building block for more complex molecules that may interact with biological targets. Further research is required to elucidate any direct effects of **2-Mercaptophenol** on cellular signaling.

Conclusion

2-Mercaptophenol is a valuable and versatile chemical compound with a range of applications, particularly in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. Its antioxidant properties also present opportunities for further investigation. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Proper safety protocols must be strictly followed when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: their anti-inflammatory and anti-nociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Mercaptophenol: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073258#2-mercaptophenol-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com